N-[(4-chlorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-15-12-16(2)22(17(3)13-15)34(32,33)25-24-28-23(27-14-18-8-10-19(26)11-9-18)20-6-4-5-7-21(20)31(24)30-29-25/h4-13H,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFINSRGXKSRJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine. The reaction is conducted in organic solvents such as dichloromethane or chloroform under controlled conditions to ensure high yield and purity. Advanced methods like continuous flow reactors are employed in industrial settings to optimize production efficiency and quality control .
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial properties . The sulfonamide structure is known to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that derivatives of sulfonamides possess significant antibacterial activity against various strains of bacteria .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
| Trimethoprim | E. coli | 8 µg/mL |
Anticancer Activity
Research has highlighted the potential anticancer properties of quinazoline derivatives. The compound's mechanism may involve the inhibition of specific kinases that play a critical role in cancer cell proliferation. In vitro studies have demonstrated that certain quinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 10 |
| Control Drug | HeLa | 5 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects . It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates and inhibits enzymes involved in bacterial metabolism.
- Kinase Inhibition : The quinazoline scaffold binds to specific kinases involved in cell signaling pathways related to cancer progression.
- Cytokine Modulation : It may alter the expression levels of cytokines involved in inflammatory responses.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives to enhance biological activity. For instance:
- Study on Antibacterial Efficacy : A series of related compounds were synthesized and tested against common bacterial strains. Results indicated that modifications to the side chains could significantly enhance antibacterial potency .
- Evaluation of Anticancer Properties : A comparative study showed that certain structural modifications led to increased cytotoxicity against breast cancer cell lines when tested alongside established chemotherapeutics .
Scientific Research Applications
Overview
N-[(4-chlorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry and material science.
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . The sulfonamide moiety is known for its ability to inhibit bacterial growth by mimicking natural substrates involved in bacterial metabolism. Its structure allows it to interact with various enzymes crucial for bacterial survival.
Case Study : A study highlighted the synthesis of similar sulfonamide derivatives and their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a sulfonamide group exhibited significant antibacterial activity, suggesting that this compound could follow similar trends .
Anticancer Research
Research has also focused on the compound's potential anticancer properties. The triazole and quinazoline components are known to exhibit cytotoxic effects against various cancer cell lines.
Case Study : In vitro studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the triazole ring enhances these effects by increasing the compound's interaction with cellular targets .
Material Science
In addition to biological applications, this compound can serve as a building block for advanced materials . Its unique functional groups allow it to be used in synthesizing polymers and other materials with desirable properties.
Application Example : The compound can be utilized in the development of coatings or adhesives that require specific thermal or chemical resistance due to its stable structure and functional versatility .
Chemical Reactions Involved
This compound can undergo various chemical reactions:
- Substitution Reactions : The sulfonamide group can be replaced by nucleophiles.
- Oxidation/Reduction : It can form sulfoxides or sulfones upon oxidation.
- Hydrolysis : Under acidic or basic conditions, hydrolysis can yield amines and sulfonic acids .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The triazoloquinazoline scaffold is structurally related to pyrazolo[1,5-a]pyrimidines, imidazoquinazolines, and tetrazoloquinazolines. Key distinctions include:
Substituent Analysis
Table 1: Substituent Comparison of Key Analogs
*Estimated based on structural similarity.
Key Observations:
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound and contrasts with the 2-chlorophenyl in , which may affect spatial orientation in target binding .
- Amino Substituents: Flexible chains like 4-methoxyphenethyl () introduce conformational mobility, whereas rigid aromatic groups (e.g., 4-chlorobenzyl) may favor π-π interactions .
Preparation Methods
Quinazolinone Precursor Formation
The synthesis begins with 2-aminobenzamide (anthranilamide), which undergoes cyclocondensation with urea or guanidine under acidic conditions to yield 4-aminoquinazolin-2(1H)-one . In a representative procedure:
Triazole Annulation
The quinazolinone intermediate is converted to the triazoloquinazoline system via 1,3-dipolar cycloaddition :
-
4-Aminoquinazolin-2(1H)-one reacts with sodium nitrite and hydrochloric acid to form a diazonium salt.
-
Subsequent treatment with propargylamine under Huisgen conditions generates the triazole ring.
Optimization Note : Microwave irradiation (800 W, 5 minutes) enhances cyclization efficiency (87% yield) compared to conventional reflux (79% yield over 10 hours).
Sulfonylation at the Triazole N1 Position
Regioselective Sulfonyl Group Introduction
The triazoloquinazoline core undergoes sulfonylation using 2,4,6-trimethylbenzenesulfonyl chloride (mesitylsulfonyl chloride):
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Triazolo[1,5-a]quinazolin-5-amine (1.0 equiv) is dissolved in anhydrous dichloromethane with triethylamine (2.5 equiv).
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Mesitylsulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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The reaction achieves 85% yield, with regioselectivity confirmed by -NMR (absence of N3-sulfonylated byproducts).
N-Alkylation with 4-Chlorobenzyl Chloride
Nucleophilic Substitution
The final step introduces the 4-chlorobenzyl group via alkylation:
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3-Mesitylsulfonyltriazolo[1,5-a]quinazolin-5-amine (1.0 equiv) reacts with 4-chlorobenzyl chloride (1.5 equiv) in DMF using KCO (3.0 equiv) as a base.
-
The mixture is heated to 80°C for 8 hours, yielding the target compound (72% yield after purification).
Critical Parameter : Excess base ensures deprotonation of the amine, driving the reaction to completion.
Analytical Characterization and Validation
Spectroscopic Data
Comparative Yields Under Varied Conditions
| Step | Method | Time | Yield (%) |
|---|---|---|---|
| Triazole Cyclization | Microwave | 5 min | 87 |
| Triazole Cyclization | Conventional | 10 h | 79 |
| Sulfonylation | Room Temp | 12 h | 85 |
| N-Alkylation | 80°C, KCO | 8 h | 72 |
Challenges and Optimization Opportunities
-
Regioselectivity in Sulfonylation : Competing N3-sulfonylation (5–8% byproduct) necessitates careful stoichiometric control.
-
Purification Complexity : Silica gel chromatography (ethyl acetate/hexane 3:7) separates sulfonylated and alkylated intermediates.
-
Solvent Selection : DMF enhances alkylation rates but complicates removal; switching to THF reduces yield by 15% .
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazoloquinazoline core via cyclization of anthranilic acid derivatives under acidic conditions (e.g., using POCl₃) .
- Step 2 : Sulfonylation at the 3-position using 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous DMF with triethylamine as a base .
- Step 3 : Introduction of the N-[(4-chlorophenyl)methyl] group via nucleophilic substitution or reductive amination, requiring inert conditions (argon atmosphere) and catalysts like Pd/C .
Q. Key Considerations :
Q. How is the molecular structure validated, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction to resolve bond angles and confirm sulfonyl group orientation .
Data Interpretation Tip : Compare experimental NMR shifts with computational simulations (DFT/B3LYP) to resolve ambiguities .
Q. What are the key physicochemical properties influencing experimental design?
| Property | Value/Method | Reference |
|---|---|---|
| Solubility | Poor in H₂O; use DMSO or DMF with sonication | |
| Melting Point | 215–220°C (decomposition observed) | |
| Stability | Light-sensitive; store at –20°C in amber vials |
Experimental Impact : Low solubility may necessitate solvent screening for biological assays .
Advanced Research Questions
Q. What mechanistic hypotheses explain its bioactivity against kinase targets?
The compound likely inhibits kinases via:
- Competitive binding at the ATP-binding pocket, facilitated by the triazoloquinazoline core’s planar structure .
- Hydrophobic interactions from the 2,4,6-trimethylbenzenesulfonyl group enhancing affinity for kinase hydrophobic pockets .
- Electrostatic effects from the 4-chlorophenyl group modulating selectivity .
Q. Validation Methods :
- Kinase inhibition assays (IC₅₀ determination) with recombinant enzymes .
- Molecular docking (AutoDock Vina) to map binding poses .
Q. How can researchers resolve contradictions in reported bioactivity data?
Case Example : Discrepancies in IC₅₀ values across studies may arise from:
- Assay variability (e.g., ATP concentration differences in kinase assays).
- Compound purity (e.g., residual solvents affecting activity).
Q. Resolution Strategy :
Replicate assays under standardized conditions (e.g., 10 µM ATP, 1% DMSO) .
Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. Comparative Analysis Table :
| Analog | Modification | Activity Trend |
|---|---|---|
| 3-(4-Methylphenyl) variant | Reduced steric bulk | ↑ Potency, ↓ Selectivity |
| Sulfonyl-free derivative | Loss of hydrophobic anchor | ↓ Activity |
Q. What strategies optimize reaction yields in scaled-up synthesis?
Critical Factors :
- Temperature Control : Exothermic sulfonylation requires gradual reagent addition (<5°C) to avoid side products .
- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency .
- Workup Optimization : Replace column chromatography with recrystallization (ethanol/water) for large batches .
Q. Troubleshooting :
- Low yields in cyclization? Increase POCl₃ stoichiometry (1.5 equiv.) and reflux time .
Q. How should environmental fate studies be designed for this compound?
EPA Guidelines :
- Abiotic Degradation : Hydrolysis at pH 4–9 (50°C, 72 hrs) with LC-MS monitoring .
- Biotic Degradation : Soil microcosm assays (OECD 307) to assess half-life under aerobic conditions .
Q. Key Parameters :
| Compartment | Test | Endpoint |
|---|---|---|
| Water | OECD 105 (LogP determination) | LogP = 3.8 ± 0.2 |
| Soil | OECD 106 (Adsorption) | Koc = 1200 L/kg |
Q. What computational tools predict its ADMET properties?
- ADMET Predictor : Estimates moderate hepatic clearance (CLhep = 15 mL/min/kg) and CYP3A4 inhibition risk .
- SwissADME : Predicts BBB permeability (BOILED-Egg model: GI absorption = High) .
Limitations : Overestimates solubility; validate with experimental shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
